2-amino-7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with various substituted benzaldehydes under acidic or basic conditions to form the desired thiazole-pyridine framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Thiazolopyridine derivatives: Compounds with similar ring structures but different substituents.
Chlorophenyl derivatives: Compounds with similar aromatic substituents .
Uniqueness
2-AMINO-7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18ClN3O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-amino-7-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-4-2-3-13(17(15)27-10-11-5-7-12(21)8-6-11)14-9-16(25)23-19-18(14)28-20(22)24-19/h2-8,14H,9-10H2,1H3,(H2,22,24)(H,23,25) |
InChI Key |
DJGICWKLMDOZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C3CC(=O)NC4=C3SC(=N4)N |
Origin of Product |
United States |
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